molecular formula C21H22ClN3O4 B235589 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B235589
M. Wt: 415.9 g/mol
InChI Key: AQQSLKRBTZMRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can induce apoptosis (cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide research. One direction is to further investigate its mechanism of action to optimize its use in therapeutic applications. Additionally, more studies are needed to determine its safety and efficacy in human clinical trials. Finally, there is potential for the development of new derivatives of this compound with improved activity and selectivity against specific diseases.

Synthesis Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-chloroaniline with 4-acetylpiperazine, followed by the addition of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H22ClN3O4/c1-14(26)24-7-9-25(10-8-24)20-16(22)3-2-4-17(20)23-21(27)15-5-6-18-19(13-15)29-12-11-28-18/h2-6,13H,7-12H2,1H3,(H,23,27)

InChI Key

AQQSLKRBTZMRJX-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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